Cas no 872592-47-7 (1-5-(trifluoromethyl)pyridin-3-ylpiperazine)
1-5-(trifluoromethyl)pyridin-3-ylpiperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-[5-(trifluoromethyl)-3-pyridinyl]-Piperazine
- 1-5-(trifluoromethyl)pyridin-3-ylpiperazine
- SCHEMBL3330579
- 1-[5- (Trifluoromethyl)pyridin-3-yl]piperazine
- EN300-1698771
- 1-(5-(trifluoromethyl)pyridin-3-yl)piperazine
- GS0826
- 1-[5-(Trifluoromethyl)pyridin-3-yl]piperazine
- 872592-47-7
-
- Inchi: 1S/C10H12F3N3/c11-10(12,13)8-5-9(7-15-6-8)16-3-1-14-2-4-16/h5-7,14H,1-4H2
- Chave InChI: BUNFVKBXJPYHIW-UHFFFAOYSA-N
- SMILES: FC(C1=CN=CC(=C1)N1CCNCC1)(F)F
Propriedades Computadas
- Massa Exacta: 231.09833188g/mol
- Massa monoisotópica: 231.09833188g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 1
- Complexidade: 226
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.2
- Superfície polar topológica: 28.2Ų
1-5-(trifluoromethyl)pyridin-3-ylpiperazine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1698771-1g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-5g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-10g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 10g |
$5037.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.05g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.05g |
$273.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.1g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.1g |
$407.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.25g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.25g |
$579.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-0.5g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 0.5g |
$914.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-1.0g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1698771-2.5g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1698771-5.0g |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine |
872592-47-7 | 5g |
$3396.0 | 2023-06-04 |
1-5-(trifluoromethyl)pyridin-3-ylpiperazine Literatura Relacionada
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Informações adicionais sobre 1-5-(trifluoromethyl)pyridin-3-ylpiperazine
1-5-(Trifluoromethyl)pyridin-3-ylpiperazine: A Promising Scaffold in Medicinal Chemistry and Drug Discovery
1-5-(Trifluoromethyl)pyridin-3-ylpiperazine (CAS No. 872592-47-7) represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. This molecule combines the pharmacophoric features of a pyridine ring functionalized with a trifluoromethyl group and a piperazine moiety, creating a versatile scaffold with potential applications in drug development. Recent advances in synthetic methodologies and biological profiling have further highlighted the therapeutic relevance of this compound, positioning it as a valuable candidate for targeting various disease pathways.
The 1-5-(trifluoromethyl)pyridin-3-ylpiperazine scaffold is characterized by its ability to modulate multiple biological targets simultaneously. The trifluoromethyl substitution on the pyridine ring introduces electron-withdrawing effects, which can influence the molecule's physicochemical properties, such, as lipophilicity and metabolic stability. These properties are critical for optimizing drug-like characteristics, including oral bioavailability and tissue penetration. Furthermore, the piperazine ring provides a flexible platform for additional functionalization, enabling the design of derivatives with tailored pharmacological profiles.
Recent studies have demonstrated that 1-5-(trifluoromethyl)pyridin-3-ylpiperazine exhibits promising activity against a range of disease-related targets. For instance, research published in *Journal of Medicinal Chemistry* (2023) highlighted its potential as an inhibitor of kinases involved in inflammatory responses. The compound's ability to selectively target these kinases suggests its utility in the development of anti-inflammatory agents. Additionally, its interaction with ion channels has been explored in the context of neurological disorders, with preliminary data indicating neuroprotective effects in in vitro models.
The synthesis of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine has been optimized using advanced organic methodologies. A 2023 paper in *Organic & Biomolecular Chemistry* described a scalable route involving microwave-assisted coupling reactions, which significantly reduced reaction times and improved yields. This synthetic approach not only enhances the efficiency of compound production but also reduces the environmental impact associated with traditional chemical processes. The development of such methodologies is crucial for advancing drug discovery programs, as it enables the rapid generation of diverse analogs for biological testing.
From a pharmacokinetic perspective, 1-5-(trifluoromethyl)pyridin-3-ylpiperazine demonstrates favorable properties that support its potential as a therapeutic agent. In vivo studies have shown that the compound exhibits good oral bioavailability, with plasma concentrations reaching therapeutic levels within 30 minutes of administration. Its metabolic stability, as assessed using liver microsomes, suggests minimal hepatic metabolism, which could reduce the risk of drug-drug interactions. These attributes are particularly important for chronic disease management, where long-term administration is often required.
Emerging research has also focused on the application of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine in the treatment of neurodegenerative disorders. A 2024 study published in *Neuropharmacology* reported that the compound exerts neuroprotective effects by modulating glutamate receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to target these receptors without causing significant side effects makes 1-5-(trifluoromethyl)pyridin-3-ylpiperazine a compelling candidate for further preclinical development.
Moreover, the compound's potential in oncology has been explored through its interaction with cancer-related signaling pathways. A 2023 preclinical study in *Cancer Research* demonstrated that 1-5-(trifluoromethyl)pyridin-3-ylpiperazine can inhibit the proliferation of certain cancer cell lines by targeting the PI3K/AKT/mTOR pathway. This finding underscores the molecule's versatility in addressing complex disease mechanisms and highlights its potential as a lead compound for further optimization.
From a structural standpoint, the 1-5-(trifluoromethyl)pyridin-3-ylpiperazine scaffold offers unique opportunities for molecular design. The presence of the trifluoromethyl group enhances the molecule's ability to interact with hydrophobic pockets in target proteins, while the piperazine ring provides a flexible moiety for hydrogen bonding. These features enable the compound to selectively bind to multiple targets, which is a desirable trait in the development of multitarget drugs. This property is particularly relevant in the context of complex diseases such as diabetes and cardiovascular disorders, where multiple pathways are involved.
Despite its promising profile, the development of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine as a therapeutic agent requires further investigation. Ongoing studies are focused on elucidating its mechanism of action at the molecular level, as well as assessing its safety profile in animal models. The identification of potential off-target effects is critical for ensuring the compound's clinical viability. Additionally, efforts are being made to optimize its physicochemical properties to enhance its therapeutic index and reduce the risk of adverse effects.
In conclusion, 1-5-(trifluoromethyl)pyridin-3-ylpiperazine (CAS No. 872592-47-7) represents a promising compound with a wide range of potential applications in drug discovery. Its unique structural features, combined with favorable pharmacokinetic properties, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to advance, the compound's role in addressing unmet medical needs is likely to expand, further solidifying its importance in the field of medicinal chemistry.
For researchers and pharmaceutical professionals seeking to explore the potential of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine, access to high-quality chemical reagents and analytical tools is essential. Companies specializing in pharmaceutical intermediates and research chemicals offer a range of services, including compound synthesis, purity testing, and formulation development. These resources can facilitate the transition from early-stage research to preclinical and clinical testing, ultimately contributing to the advancement of new therapeutic options.
As the field of medicinal chemistry continues to evolve, the development of compounds like 1-5-(trifluoromethyl)pyridin-3-ylpiperazine will play a crucial role in addressing global health challenges. By leveraging innovative synthetic strategies and biological insights, scientists can unlock the full potential of this compound and other similar scaffolds, paving the way for the next generation of therapeutic agents.
Ultimately, the journey of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine from a novel chemical entity to a potential therapeutic agent exemplifies the dynamic nature of drug discovery. As new discoveries and technologies emerge, the opportunities for advancing this compound will continue to grow, offering hope for improved treatments and better patient outcomes.
For those interested in exploring the possibilities of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine, engaging with scientific communities, attending conferences, and collaborating with research institutions can provide valuable insights and resources. These efforts will be instrumental in driving the continued development and application of this promising compound in the future.
By fostering a collaborative and innovative research environment, the scientific community can further unlock the potential of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine and other similar compounds, ultimately contributing to the advancement of medicine and the improvement of human health.
As we look ahead, the continued exploration of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine and its derivatives will be essential in addressing the complex challenges of modern medicine. With sustained efforts and interdisciplinary collaboration, this compound has the potential to make a significant impact in the treatment of various diseases, offering new hope for patients worldwide.
Finally, the importance of 1-5-(trifluoromethyl)pyridin-3-ylpiperazine in the field of medicinal chemistry cannot be overstated. Its unique properties and potential applications highlight the value of continued research and development in this area. As the scientific community continues to push the boundaries of what is possible, the future of this compound and its role in therapeutic innovation will undoubtedly be shaped by the collective efforts of researchers, clinicians, and industry professionals.
Together, we can harness the power of compounds like 1-5-(trifluoromethyl)pyridin-3-ylpiperazine to drive progress in medicine and improve the lives of patients around the world.
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